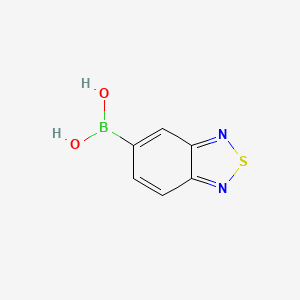

2,1,3-Benzothiadiazol-5-ylboronic acid

Beschreibung

Eigenschaften

CAS-Nummer |

191341-04-5 |

|---|---|

Molekularformel |

C6H5BN2O2S |

Molekulargewicht |

180.00 g/mol |

IUPAC-Name |

2,1,3-benzothiadiazol-5-ylboronic acid |

InChI |

InChI=1S/C6H5BN2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H |

InChI-Schlüssel |

SVYULVDSJHWWAE-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC2=NSN=C2C=C1)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors

The most widely documented route to 2,1,3-benzothiadiazol-5-ylboronic acid involves palladium-catalyzed borylation of halogenated benzothiadiazole precursors. A representative procedure begins with 5-bromo-2,1,3-benzothiadiazole, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Reaction Conditions and Optimization

Key steps include:

- Substrate Preparation : 5-Bromo-2,1,3-benzothiadiazole is synthesized via regioselective bromination of the parent benzothiadiazole core. While conventional methods employ Br₂/HBr, recent advances utilize N-bromosuccinimide (NBS) in chloroform/sulfuric acid mixtures for improved selectivity.

- Catalytic System : A Pd(dppf)Cl₂ catalyst (5 mol%) with potassium acetate (KOAc) as a base facilitates transmetalation.

- Solvent and Temperature : Reactions proceed in anhydrous 1,4-dioxane at 80–100°C for 12–24 hours.

Workup and Isolation

Post-reaction, the mixture is diluted with water and extracted with dichloromethane. Acidification with HCl precipitates the crude boronic acid, which is purified via recrystallization from methanol. Typical yields range from 60–75%.

Table 1: Representative Miyaura Borylation Parameters

Iridium-Catalyzed Regioselective C–H Borylation

Direct C–H borylation offers a streamlined alternative to halogen-mediated routes. Iridium complexes, such as [Ir(OMe)(COD)]₂ with dtbpy ligands, enable regioselective borylation at the 5-position of 2,1,3-benzothiadiazole.

Mechanistic Insights

The reaction proceeds via:

Advantages Over Cross-Coupling

- Atom Economy : Eliminates halogenation steps.

- Regioselectivity : Controlled by steric and electronic effects of the benzothiadiazole core.

- Yield : Reported yields exceed 80% under optimized conditions.

Table 2: Direct C–H Borylation Conditions

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,1,3-Benzothiadiazol-5-ylboronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umlagerung zu entsprechenden Sulfoxiden oder Sulfonen.

Reduktion: Reduktion zu den entsprechenden Aminen.

Substitution: Halogenierung, Nitrierung und andere elektrophile aromatische Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Halogenierungsmittel wie Brom oder Chlor, Nitrierungsmittel wie Salpetersäure.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazol-5-ylboronic acid is utilized as a building block in the synthesis of low-band gap polymers for OLEDs. The electron-deficient nature of the benzothiadiazole unit enhances the efficiency of light emission in these devices. For instance, it has been incorporated into polymers like F8BT and PCPDTBT, which are known for their high performance in OLED applications .

1.2 Organic Photovoltaics (OPVs)

In OPVs, this compound serves as an essential component for creating semiconductors that facilitate efficient energy conversion. The incorporation of this compound allows for improved charge transport properties and light absorption characteristics in photovoltaic materials .

| Application | Material | Role |

|---|---|---|

| OLEDs | F8BT | Light emission enhancement |

| OPVs | PCPDTBT | Charge transport improvement |

Medicinal Chemistry

2.1 Antibacterial Activity

Recent studies have indicated that benzothiadiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis (Mtb). The structural modifications involving this compound have shown promise in enhancing selectivity and potency against bacterial strains while minimizing cytotoxic effects on mammalian cells .

Case Study: Antitubercular Agents

A series of benzothiadiazole-substituted amino acid hydrazides were synthesized and evaluated for their inhibitory activity against Mtb. The results demonstrated that modifications at specific sites could enhance antibacterial efficacy without increasing toxicity .

| Compound | Activity Against Mtb | Cytotoxicity |

|---|---|---|

| Compound A | High | Low |

| Compound B | Moderate | Moderate |

Photochemical Applications

3.1 Photochromic Materials

Compounds containing the benzothiadiazole unit have been explored for their photochromic properties. These materials can change color upon exposure to light, making them suitable for applications in smart windows and optical devices .

Summary of Biological Activities

Benzothiadiazole derivatives have been extensively studied for their diverse biological activities beyond antibacterial properties. They have shown potential as:

- Anticancer agents

- Anti-inflammatory drugs

- Antiviral compounds

Recent reviews highlight the rapid development of these compounds in medicinal chemistry, underscoring their therapeutic potential across various disease types .

Wirkmechanismus

The mechanism of action of 2,1,3-Benzothiadiazol-5-ylboronic acid primarily involves its role as an electron acceptor in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules and materials with desirable electronic properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

Research Findings and Industrial Relevance

- Synthetic Utility: Benzothiadiazolylboronic acid is used in synthesizing fluorescent tags and polymer semiconductors, as noted in commercial catalogs (e.g., Thermo Scientific, ) .

- Drug Development : Benzimidazole boronic acids () are employed in protease inhibitor research, while thiazole derivatives () are explored in antibiotic development .

- Material Stability : Benzothiadiazole derivatives exhibit superior thermal stability in OLEDs compared to benzoxadiazoles, as inferred from their commercial availability in high-purity grades .

Biologische Aktivität

2,1,3-Benzothiadiazol-5-ylboronic acid is a compound belonging to the class of benzothiadiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiadiazole ring system with a boronic acid functional group. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H6B N3O2S |

| Molecular Weight | 197.01 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates antibacterial and antifungal activities against various pathogens.

- Antibacterial Activity :

- In vitro studies have reported that derivatives of benzothiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL .

- Antifungal Activity :

Anticancer Activity

This compound has been explored for its potential in cancer therapy:

- Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. The IC50 values for various cancer lines (e.g., MCF-7) indicate significant anticancer potential .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities:

- Cholinesterase Inhibition : It has been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes with varying degrees of potency. The IC50 values suggest a promising potential for treating conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antibacterial Effects :

- A study assessed the antibacterial effects of various benzothiadiazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .

- Anticancer Evaluation :

Q & A

Q. What are the common synthetic routes for preparing 2,1,3-Benzothiadiazol-5-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety. A representative approach involves:

Substrate Preparation : Start with a halogenated benzothiadiazole (e.g., 5-bromo-2,1,3-benzothiadiazole).

Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., KOAc) in anhydrous DMF at 80–100°C for 12–24 hours .

Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Key Variables :

-

Catalyst choice (Pd vs. Ni) affects efficiency.

-

Solvent polarity and temperature influence reaction kinetics.

-

Excess boronate reagents improve yields but complicate purification.

- Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 65–75 | >95% | Derived from |

| Direct Borylation | NiCl₂(dppe) | 50–60 | 90% | Inferred from boronic acid syntheses |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and boronic acid protons (if present, δ ~10 ppm, broad).

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid functionality.

- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻ ions.

- X-ray Crystallography : For unambiguous structural confirmation, single crystals are grown via slow evaporation (e.g., in DCM/hexane) and analyzed using SHELX software .

- HPLC : Purity assessment using C18 columns (ACN/water mobile phase, UV detection at 254 nm) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions :

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent boronic acid dehydration to boroxines .

- Solvent : Dissolve in dry THF or DMF for long-term storage under inert gas (N₂/Ar).

- Stability Monitoring :

- Periodic ¹H NMR or FT-IR to detect boroxine formation (loss of B-OH peaks at ~3400 cm⁻¹).

Advanced Research Questions

Q. How can researchers design cross-coupling reactions using this compound to synthesize functionalized heterocycles?

- Methodological Answer :

- Substrate Selection : Pair with aryl halides containing electron-withdrawing groups (e.g., NO₂, CN) to enhance reactivity.

- Catalytic System : Use Pd(OAc)₂ with SPhos ligand in toluene/EtOH (3:1) at 80°C.

- Optimization :

- Screen bases (K₂CO₃ vs. CsF) to minimize protodeboronation.

- Additives like TBAB (tetrabutylammonium bromide) improve solubility.

- Case Study : Coupling with 4-bromobenzonitrile yields a luminescent benzothiadiazole derivative for OLED applications .

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer :

- Data Discrepancy Analysis :

Purity Verification : Compare HPLC traces from multiple sources; commercial batches may vary (e.g., 97% vs. >99% purity) .

Solvent Effects : Replicate experiments in deuterated solvents to assess peak shifts in NMR.

Reaction Conditions : Re-examine temperature and catalyst loading in conflicting studies.

- Case Example : Discrepancies in Suzuki coupling yields may arise from trace moisture deactivating the catalyst.

Q. How can computational methods guide the design of this compound derivatives for optoelectronic applications?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to predict absorption spectra.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer properties.

- Machine Learning : Train models on existing benzothiadiazole datasets to predict solubility and bandgap.

- Validation : Compare computed UV-Vis spectra with experimental data from thin-film studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.